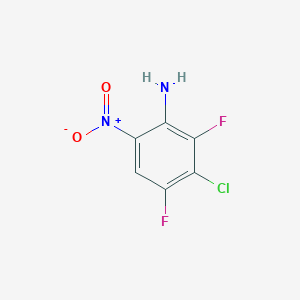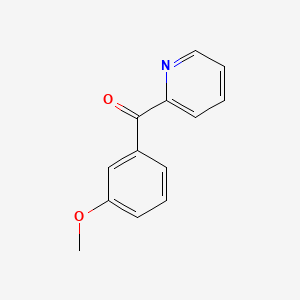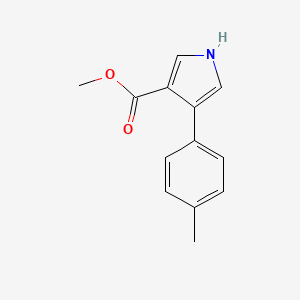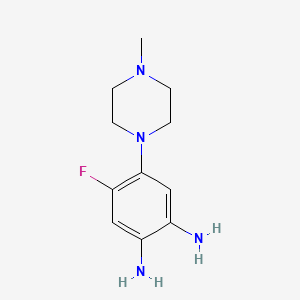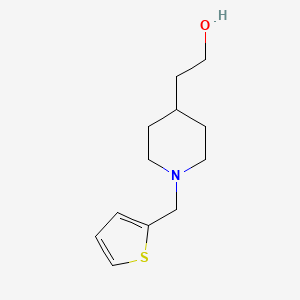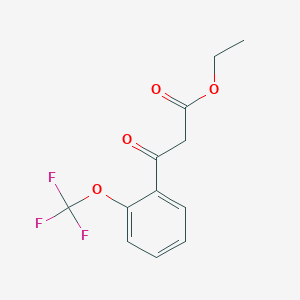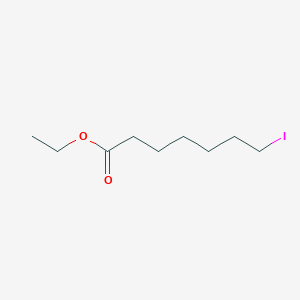![molecular formula C23H34O2Si B1313293 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 191476-08-1](/img/structure/B1313293.png)
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a long-chain alcohol with the chemical formula C25H36O2Si. This compound is known for its use as a solvent, intermediate, and reagent in various scientific experiments. It is a colorless, viscous liquid that has a boiling point of approximately 370.6°C.
Preparation Methods
The synthesis of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of heptanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur at other functional groups.
Biology: This compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: It is used in the development of pharmaceuticals as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its ability to act as a protecting group for alcohols. The silyl ether group is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The silyl group can be removed under mild conditions using reagents such as TBAF, revealing the free alcohol.
Comparison with Similar Compounds
1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can be compared to other silyl ethers such as:
Trimethylsilyl ether: This compound is less bulky and less stable than the tert-butyldiphenylsilyl ether.
Triisopropylsilyl ether: This compound is more bulky and more stable than the tert-butyldiphenylsilyl ether.
Tert-butyldimethylsilyl ether: This compound is similar in stability to the tert-butyldiphenylsilyl ether but is less bulky.
The uniqueness of 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its balance of stability and bulkiness, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
7-[tert-butyl(diphenyl)silyl]oxyheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-18,24H,4-6,13-14,19-20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVSWPOAMZYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467089 |
Source


|
| Record name | 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191476-08-1 |
Source


|
| Record name | 1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
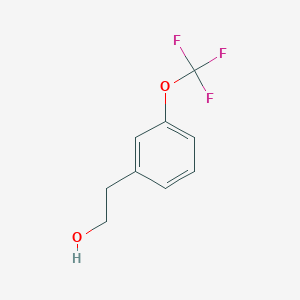
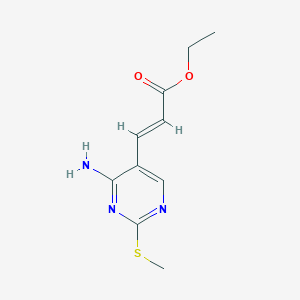
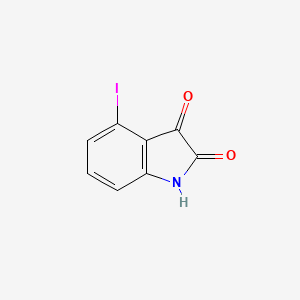
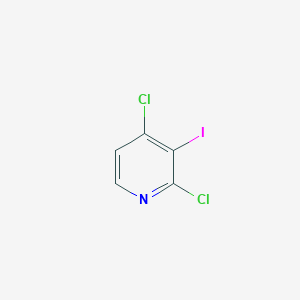
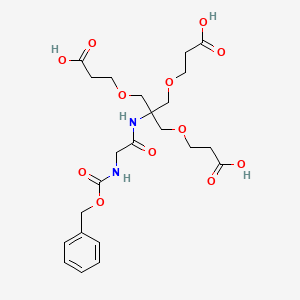
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)
